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Compound of Interest

Compound Name:
[5-Chloro-2-(ethylthio)phenyl]-

hydrazine

CAS No.: 1478187-78-8

Cat. No.: B1459519

Get Quote

Executive Summary
[5-Chloro-2-(ethylthio)phenyl]-hydrazine (CAS: 1478187-78-8) is a specialized substituted

phenylhydrazine acting primarily as a nucleophilic pharmacophore precursor and a reactive

metabolic probe.[1] In drug development, it serves two critical roles:

Synthetic Intermediate: It is the key building block for 1-aryl-pyrazoles and 1-aryl-triazoles,

motifs found in modern agrochemicals (e.g., pyrazole herbicides) and targeted kinase

inhibitors (e.g., DDR1 inhibitors).

Impurity Reference Standard: It functions as a critical quality control standard for monitoring

genotoxic impurities in the synthesis of sulfonyl-based pharmaceuticals, where the "ethylthio"

moiety is a precursor to the bioactive "ethylsulfonyl" group.

Biologically, its mechanism is defined by the hydrazine moiety, which acts as a pro-oxidant and

suicide substrate for heme-containing enzymes, modulated by the lipophilic ethylthio and

electron-withdrawing chloro substituents.
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Chemical Mechanism of Action: Heterocycle
Formation
The primary utility of this compound lies in its ability to function as a bis-nucleophile. The

hydrazine group (-NH-NH2) possesses two nucleophilic nitrogen atoms (N1 and N2), allowing it

to condense with dielectrophiles to form stable aromatic heterocycles.

The Pyrazole Synthesis Pathway
The most common application is the reaction with 1,3-dicarbonyls (or their equivalents like

enaminones) to synthesize 1-(5-chloro-2-ethylthiophenyl)pyrazoles.

Step 1 (Imine Formation): The terminal nitrogen (N2, -NH2) attacks the most electrophilic

carbonyl of the 1,3-diketone, forming a hydrazone intermediate.

Step 2 (Cyclization): The internal nitrogen (N1, -NH-) attacks the second carbonyl (or enol),

closing the ring.

Step 3 (Dehydration): Loss of water aromatizes the system, yielding the stable pyrazole

core.

This pathway is critical for synthesizing analogs of DDR1 inhibitors (Discoidin Domain Receptor

1) and phenylpyrazole pesticides.

Visualization of Reaction Mechanism
The following diagram illustrates the condensation of [5-Chloro-2-(ethylthio)phenyl]-
hydrazine with acetylacetone to form a model pyrazole.
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Reaction Conditions

[5-Chloro-2-(ethylthio)phenyl]-hydrazine
(Bis-nucleophile)

Hydrazone Intermediate
(Transient)

Nucleophilic Attack (N2)

Acetylacetone
(1,3-Dielectrophile)

Condensation
1-(5-Chloro-2-ethylthiophenyl)-3,5-dimethylpyrazole

(Stable Heterocycle)
Cyclization (N1) & Dehydration

Solvent: EtOH/AcOH
Temp: Reflux

Catalyst: HCl (opt)

Click to download full resolution via product page

Caption: Mechanism of pyrazole ring closure via condensation of the hydrazine precursor with

a 1,3-diketone.

Biological Mechanism of Action: Toxicity &
Reactivity
While often an intermediate, the hydrazine itself possesses distinct biological activity, primarily

characterized by oxidative stress induction and enzyme inhibition.

Oxidative Hemolysis & Radical Generation
Like the parent phenylhydrazine, the [5-Chloro-2-(ethylthio)phenyl]- analog undergoes auto-

oxidation in physiological conditions.

Radical Formation: The hydrazine group oxidizes to form the phenyldiazenyl radical.

Denitrogenation: This unstable radical decomposes to release nitrogen gas (N2) and a highly

reactive 5-chloro-2-ethylthiophenyl radical.

Cellular Damage: This aryl radical abstracts hydrogen atoms from membrane lipids (lipid

peroxidation) and attacks heme proteins, leading to hemolysis (destruction of red blood

cells).
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Enzyme Inhibition (MAO & P450)
The hydrazine moiety is a known pharmacophore for inhibiting Monoamine Oxidases (MAO)

and Cytochrome P450s.

Mechanism: It acts as a suicide substrate. The enzyme oxidizes the hydrazine to a diazene

intermediate, which then covalently binds to the prosthetic heme group or the active site

amino acids, irreversibly inactivating the enzyme.

Substituent Effect: The 2-ethylthio group increases lipophilicity (LogP), potentially enhancing

penetration into the CNS or binding affinity to hydrophobic active sites compared to

unsubstituted phenylhydrazine.

Experimental Protocols
Protocol: Synthesis of 1-(5-Chloro-2-ethylthiophenyl)-
pyrazole Derivative
Objective: To synthesize a stable pyrazole reference standard using the hydrazine precursor.

Step Reagent/Condition Quantity/Parameter Notes

1

[5-Chloro-2-

(ethylthio)phenyl]-

hydrazine

1.0 mmol (202 mg)
Dissolve in 5 mL

Ethanol (Abs).

2
Acetylacetone (2,4-

Pentanedione)
1.1 mmol (110 mg)

Add dropwise at

Room Temp.

3 Catalyst (Acetic Acid) 0.1 mL
Catalyzes imine

formation.

4 Reaction Reflux (78°C)
Stir for 2–4 hours.

Monitor by TLC.

5 Workup Evaporation
Remove solvent under

vacuum.

6 Purification Recrystallization
Use EtOH/Water or

Column Chrom.
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Validation:

TLC: Disappearance of hydrazine spot (stains red with Ehrlich's reagent).

1H NMR: Appearance of pyrazole-H4 singlet (~6.0 ppm) and disappearance of broad

hydrazine NH protons.

Protocol: Detection of Hydrazine Impurity (Genotoxicity
Assay)
Objective: To detect trace levels of this hydrazine in a drug substance (e.g., a sulfonyl-drug

precursor).

Derivatization: Dissolve sample in Acetonitrile. Add excess 4-nitrobenzaldehyde.

Incubation: Heat at 50°C for 30 mins. The hydrazine converts to the corresponding

hydrazone (highly UV active).

Analysis: Inject into HPLC-UV/Vis (or LC-MS).

Column: C18 Reverse Phase.

Mobile Phase: ACN/Water (Gradient).

Detection: 350-380 nm (Hydrazone max).

Limit of Detection: Typically < 1 ppm due to the high extinction coefficient of the

nitrophenylhydrazone derivative.

Structural Data & Properties
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Property Value Relevance

Molecular Formula C8H11ClN2S Core scaffold.[2]

Molecular Weight 202.70 g/mol Calculation basis.

CAS Number 1478187-78-8 Unique identifier for sourcing.

Appearance Pale yellow solid/oil
Oxidizes/darkens on air

exposure.

Solubility DMSO, Methanol, DCM Low water solubility (lipophilic).

Reactivity High (Nucleophilic)
Store under inert gas (Ar/N2)

at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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